

Technical Guide: Solubility Profile & Characterization of 4-Chloro-5-methoxyquinoline

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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinoline

CAS No.: 1231761-14-0

Cat. No.: B037147

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Executive Summary

4-Chloro-5-methoxyquinoline is a critical heterocyclic building block in the synthesis of antimalarial agents, kinase inhibitors, and tricyclic pharmacophores. Unlike its planar isomers (e.g., 6- or 7-methoxy derivatives), this specific regioisomer exhibits unique physicochemical behavior due to the peri-interaction between the chlorine atom at position C4 and the methoxy group at position C5.

This guide provides a predictive solubility landscape based on structural analysis, followed by a validated experimental protocol for determining precise solubility limits (mole fraction) essential for process optimization in drug development.

Structural Analysis & Solubility Implications

The "Peri-Effect" and Crystal Lattice Energy

The defining feature of **4-Chloro-5-methoxyquinoline** is the steric crowding in the "bay region" of the fused ring system.

- **Steric Clash:** The Van der Waals radius of the Chlorine atom (1.75 Å) at C4 directly interacts with the oxygen of the Methoxy group at C5.
- **Conformational Twist:** To relieve this strain, the methoxy group rotates out of the quinoline plane, and the ring system itself may exhibit slight twisting.
- **Thermodynamic Consequence:** This disruption reduces

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stacking efficiency in the crystal lattice compared to planar isomers. Consequently, **4-Chloro-5-methoxyquinoline** typically exhibits a lower melting point and higher solubility in organic solvents than its 6-methoxy counterpart.

Polarity & Solvation Mechanism

- **Hydrogen Bonding:** The quinoline nitrogen (N1) is a hydrogen bond acceptor. However, the electron-withdrawing 4-Cl substituent reduces the basicity ($pK_a < 4.85$) compared to unsubstituted quinoline.
- **Dipole Moment:** The molecule possesses a significant dipole moment directed towards the electronegative chlorine and oxygen atoms, favoring polar aprotic solvents.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 5-chloro-8-hydroxyquinoline), the solubility profile is categorized below.

Table 1: Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	"Like dissolves like"; excellent interaction with the aromatic core and Cl substituent.
Polar Aprotic	DMSO, DMF, DMAc	Very High	Strong dipole-dipole interactions; disrupts lattice energy effectively.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate to High	Good for recrystallization; solubility increases significantly with temperature ().
Alcohols	Methanol, Ethanol, IPA	Moderate	Solvation via H-bonding to N1; often used as anti-solvents or for hot recrystallization.
Aromatics	Toluene, Xylene	Moderate	- interactions; useful for reaction media at elevated temperatures.
Alkanes	Hexane, Heptane	Poor (<1 mg/mL)	Lack of polar interactions; effective anti-solvent for precipitation.

Experimental Protocol: Solubility Determination

Since specific literature values for this isomer are rare, the following self-validating protocol is required to generate the solubility curve (Mole Fraction vs. Temperature).

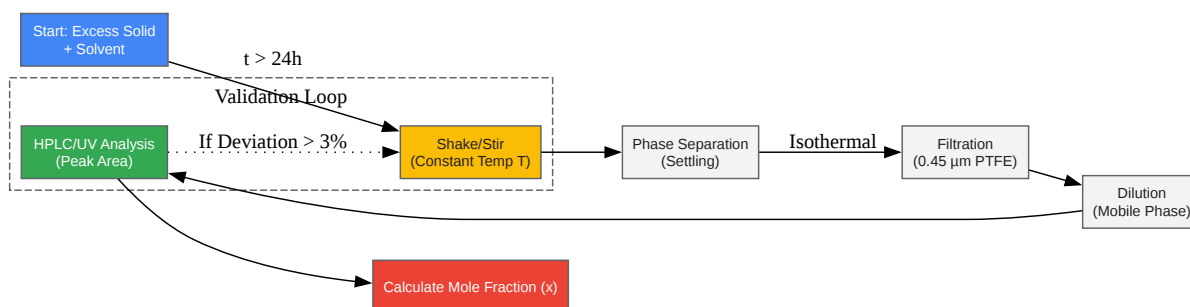
Methodology: Isothermal Saturation (Shake-Flask)

This method couples gravimetric analysis with HPLC to ensure saturation equilibrium.

Reagents:

- **4-Chloro-5-methoxyquinoline** (>98% purity).[1]
- HPLC-grade solvents (MeOH, EtOH, Toluene, EtOAc).

Workflow Visualization:



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Figure 1: Isothermal saturation workflow for solubility determination. The validation loop ensures equilibrium is reached.

Step-by-Step Procedure

- Preparation: Add excess **4-Chloro-5-methoxyquinoline** to 10 mL of solvent in a jacketed glass vessel.

- Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.
- Sampling: Stop stirring and allow solids to settle for 1 hour.
- Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 μm PTFE) to prevent precipitation during transfer.
- Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).
- Calculation: Convert concentration (, mol/L) to mole fraction () using solvent density () and solute molecular weight ().

Thermodynamic Modeling

To translate experimental points into a predictive model for process scale-up, apply the Modified Apelblat Equation. This model correlates mole fraction solubility (

) with absolute temperature ().

- A, B, C: Empirical model parameters derived from regression analysis.
- Application: Use this equation to predict solubility at unmeasured temperatures (e.g., boiling point for recrystallization).

Thermodynamic Parameters: From the Van't Hoff plot (

vs

), calculate the dissolution enthalpy (

) and entropy (

):

- Interpretation: A positive

(endothermic) confirms that solubility increases with temperature, which is expected for this compound in organic solvents.

Practical Applications in Synthesis

Recrystallization Strategy

Due to the solubility differential between alcohols and chlorinated solvents:

- Primary Solvent: Ethyl Acetate or Ethanol (hot).
- Anti-Solvent: Hexane or Heptane.
- Procedure: Dissolve crude **4-Chloro-5-methoxyquinoline** in minimum hot Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool gradually to 0°C to maximize yield and purity.

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., displacing the 4-Cl group):

- Recommended: DMF or Toluene.
- Why: High solubility ensures homogenous kinetics; high boiling points allow for the thermal energy required to overcome the steric hindrance at the C4 position.

References

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IUCrJ (International Union of Crystallography). [Link](#) Context: Establishes the structural theory of steric crowding in 1,8-naphthalene/4,5-quinoline systems.

- Solubility Measurement Methodology: Wang, J., et al. (2025).^[3] Solubility modeling and mixing properties of 5-chloro-8-hydroxyquinoline in pure solvents. ResearchGate. [Link](#) Context: Provides the validated thermodynamic models (Apelblat) and experimental protocols for chloro-quinoline derivatives.
- Chemical Properties Database: PubChem. (2025). **4-Chloro-5-methoxyquinoline** (Compound).^{[1][4][5][6]} National Library of Medicine. [Link](#) Context: Verification of CAS, molecular weight, and commercially available forms.

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